An In-depth Technical Guide on 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC) and the Potential for its 6-epi Analogue
An In-depth Technical Guide on 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC) and the Potential for its 6-epi Analogue
Disclaimer: Extensive literature searches did not yield specific information on a compound referred to as "6-epi-COTC". Therefore, this guide focuses on the well-documented parent compound, 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC), providing a comprehensive overview of its discovery, biological activity, and mechanism of action. This information can serve as a foundational resource for researchers interested in COTC and its potential stereoisomers, such as the hypothetical 6-epi-COTC.
Discovery and Origin
COTC, an abbreviation for 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone, is a naturally occurring cytotoxic agent. It was first isolated from a soil-dwelling bacterium of the genus Streptomyces.[1] The structure of COTC was elucidated using various spectroscopic methods, including UV, IR, 1H NMR, and 13C NMR spectrometry.[1] As a naturally occurring product, it represents a class of cyclohexenone-containing compounds with potential therapeutic applications.
Biological Activity and Data Presentation
COTC has demonstrated significant antitumor properties. Its biological activity has been evaluated against several cancer cell lines.
Table 1: Summary of Reported Biological Activities of COTC
| Biological Activity | Cell Line/System | Reported IC50/ED50 | Reference |
| Cytotoxicity | Murine lymphoblastoma L5178Y cells | 4.4 µg/mL | [1] |
| Inhibition of alkaline phosphodiesterase | - | 60 µg/mL | [1] |
| Antitumor activity | Lung cancer cell lines | Data on analogues available | [2] |
Experimental Protocols
While specific protocols for the synthesis of "6-epi-COTC" are not available, the synthesis of novel analogues of COTC has been described.[2] The following represents a generalized methodology based on common organic synthesis techniques for similar compounds.
General Protocol for the Synthesis of COTC Analogues:
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Starting Material Preparation: The synthesis would likely commence with a protected cyclohexenone derivative. The stereochemistry of the hydroxyl groups is a critical aspect that would be established early in the synthetic route, possibly through chiral pool synthesis or asymmetric reactions.
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Introduction of the Crotonyloxymethyl Side Chain: The C-2 position of the cyclohexenone ring would be functionalized with the crotonyloxymethyl group. This could be achieved through various methods, such as allylic bromination followed by nucleophilic substitution with crotonic acid or its activated derivative.
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Deprotection and Purification: In the final steps, any protecting groups on the hydroxyl functionalities would be removed under conditions that do not compromise the integrity of the rest of the molecule. The final product would then be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
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Structural Characterization: The structure and stereochemistry of the synthesized analogue would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Mechanism of Action and Signaling Pathways
The mechanism of action of COTC is believed to be multifactorial, primarily attributed to its ability to interact with sulfhydryl (-SH) groups of various enzymes.[1] This interaction can lead to the inhibition of critical cellular processes.
Key aspects of COTC's mechanism of action include:
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Inhibition of DNA Polymerase Alpha: By interacting with this key enzyme in DNA replication, COTC can halt cell proliferation.[1]
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Inhibition of Alkaline Phosphodiesterase: COTC has been shown to inhibit this enzyme, which may contribute to its overall cellular effects.[1]
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Interaction with Glutathione (B108866) (GSH): Related compounds, 2-crotonyloxymethyl-2-cycloalkenones (COMCs), are known to be processed by glutathione S-transferases (GSTs), leading to the formation of GSH adducts.[3] This interaction can deplete cellular GSH levels, making cancer cells more susceptible to oxidative stress and the effects of other cytotoxic agents.
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Overcoming Drug Resistance: COTC has been observed to increase the uptake of adriamycin in resistant cancer cells, suggesting a potential role in circumventing multidrug resistance.[1]
Diagram of the Proposed Mechanism of Action of COTC:
Caption: Proposed mechanism of action of COTC in tumor cells.
Diagram of the Glutathione S-Transferase (GST)-Catalyzed Metabolism of a COTC Analogue:
Caption: GST-catalyzed conversion of a COTC analogue to a GSH adduct.[3]
References
- 1. Mechanism of action of 2-crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone, a SH inhibitory antitumor antibiotic, and its effect on drug-resistant neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC) with anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the glutathione transferase-catalyzed conversion of antitumor 2-crotonyloxymethyl-2-cycloalkenones to GSH adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
